molecular formula C15H17BrN4O3 B141365 Verongamine CAS No. 150036-88-7

Verongamine

Cat. No.: B141365
CAS No.: 150036-88-7
M. Wt: 381.22 g/mol
InChI Key: MFMMJKGZEGTTSV-DEDYPNTBSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of verongamine involves several steps, starting with the bromination of tyrosine derivatives. The key steps include:

    Bromination: Introduction of bromine atoms to the tyrosine derivative.

    Coupling Reactions: Formation of the bromotyrosine core structure.

    Oxidation and Reduction: Adjusting the oxidation state of the compound to achieve the desired functional groups.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale synthesis using the aforementioned steps, optimized for yield and purity. This would likely include:

    Batch Processing: For controlled reaction conditions.

    Continuous Flow Synthesis: For higher efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: Verongamine undergoes various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to carbonyl groups.

    Reduction: Reduction of carbonyl groups back to hydroxyl groups.

    Substitution: Replacement of bromine atoms with other functional groups.

Common Reagents and Conditions:

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.

    Solvents: Typically organic solvents like dichloromethane or ethanol.

Major Products: The major products formed from these reactions include various bromotyrosine derivatives, each with unique biological activities.

Scientific Research Applications

Verongamine has a wide range of applications in scientific research:

Mechanism of Action

Verongamine exerts its effects primarily through its action as a histamine H3 antagonist . This involves:

    Binding to Histamine H3 Receptors: Blocking the action of histamine, which can modulate various physiological responses.

    Molecular Targets: Histamine H3 receptors in the central nervous system and peripheral tissues.

    Pathways Involved: Inhibition of histamine-mediated signaling pathways, leading to reduced allergic and inflammatory responses.

Comparison with Similar Compounds

Verongamine is unique among bromotyrosine derivatives due to its specific structure and biological activity. Similar compounds include:

Uniqueness:

    Specificity: this compound’s action as a histamine H3 antagonist is more specific compared to other bromotyrosine derivatives.

    Biological Activity: It has shown significant potential in modulating histamine-mediated responses, making it a promising candidate for therapeutic applications.

Biological Activity

Verongamine is a bromotyrosine-derived compound isolated from the marine sponge Verongula gigantea. Its biological activity has garnered attention due to its potential therapeutic applications, particularly as a histamine H3 receptor antagonist. This article provides a comprehensive overview of the biological activities associated with this compound, supported by relevant data tables and research findings.

Isolation and Structure

This compound was first isolated using histamine-H3 bioassay-guided fractionation, indicating its specific activity against this receptor type at concentrations as low as 1 µg/mL . The structural elucidation of this compound has been confirmed through various spectroscopic techniques, which have identified it as a novel derivative of bromotyrosine .

Histamine H3 Antagonism

This compound acts as a specific antagonist for the histamine H3 receptor. This receptor is involved in various physiological processes, including neurotransmission and modulation of inflammatory responses. The antagonistic action of this compound can potentially lead to increased levels of neurotransmitters such as dopamine and norepinephrine, making it a candidate for treating neurological disorders .

Antimicrobial Properties

Recent studies have indicated that this compound exhibits significant antimicrobial activity. In vitro assays have demonstrated its effectiveness against various bacterial strains, showcasing its potential use in treating infections caused by resistant pathogens. The compound's mechanism appears to involve disruption of bacterial cell membranes, leading to cell lysis .

Antiparasitic Activity

This compound has also been evaluated for its antiparasitic properties. Research has shown that it inhibits the growth of several protozoan parasites, including Leishmania panamensis and Plasmodium falciparum, the latter being responsible for malaria. These findings suggest that this compound could be developed into an antimalarial agent .

Case Studies and Research Findings

A number of studies have explored the pharmacological potential of this compound:

  • In Silico Studies : Computational models have predicted that this compound interacts with key biological targets involved in ferroptosis, a form of regulated cell death associated with neurodegenerative diseases .
  • In Vitro Testing : In vitro assays demonstrated that this compound inhibited adenosine A1 receptors, which are implicated in various cellular processes, including pain modulation and cardiac function .
  • Clinical Relevance : The broad-spectrum activity of this compound against different biological targets highlights its potential for development into multi-target therapeutics .

Data Table: Summary of Biological Activities

Activity Target/Pathogen Effect Reference
Histamine H3 AntagonismHistamine H3 ReceptorAntagonist at 1 µg/mL
AntimicrobialVarious Bacterial StrainsSignificant inhibition
AntiparasiticLeishmania panamensisGrowth inhibition
Plasmodium falciparumGrowth inhibition

Properties

CAS No.

150036-88-7

Molecular Formula

C15H17BrN4O3

Molecular Weight

381.22 g/mol

IUPAC Name

(2E)-3-(3-bromo-4-methoxyphenyl)-2-hydroxyimino-N-[2-(1H-imidazol-5-yl)ethyl]propanamide

InChI

InChI=1S/C15H17BrN4O3/c1-23-14-3-2-10(6-12(14)16)7-13(20-22)15(21)18-5-4-11-8-17-9-19-11/h2-3,6,8-9,22H,4-5,7H2,1H3,(H,17,19)(H,18,21)/b20-13+

InChI Key

MFMMJKGZEGTTSV-DEDYPNTBSA-N

SMILES

COC1=C(C=C(C=C1)CC(=NO)C(=O)NCCC2=CN=CN2)Br

Isomeric SMILES

COC1=C(C=C(C=C1)C/C(=N\O)/C(=O)NCCC2=CN=CN2)Br

Canonical SMILES

COC1=C(C=C(C=C1)CC(=NO)C(=O)NCCC2=CN=CN2)Br

Synonyms

verongamine

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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